molecular formula C12H10ClFO2 B11797548 (3-Chloro-4-fluoro-5-methylfuran-2-yl)(phenyl)methanol

(3-Chloro-4-fluoro-5-methylfuran-2-yl)(phenyl)methanol

Cat. No.: B11797548
M. Wt: 240.66 g/mol
InChI Key: NCUFXAKFECVUSK-UHFFFAOYSA-N
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Description

(3-Chloro-4-fluoro-5-methylfuran-2-yl)(phenyl)methanol is a high-purity furan-based chemical building block designed for research and development applications. With the molecular formula C 12 H 10 ClFO 2 and a molecular weight of 240.66 g/mol , this compound is characterized by a methanol group attached to a phenyl ring and a multifunctional furan core that features chloro, fluoro, and methyl substituents . This specific arrangement of substituents makes it a valuable intermediate in exploratory chemistry, particularly in the synthesis of novel heterocyclic compounds and complex molecular architectures. Researchers can leverage this compound in pharmaceutical development for creating potential drug candidates, in material science for developing new organic frameworks, and in agrochemical research. It is also a relevant scaffold in methodological studies for constructing furan-containing molecules. As a specialized reagent, (3-Chloro-4-fluoro-5-methylfuran-2-yl)(phenyl)methanol is supplied For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for any form of human consumption .

Properties

Molecular Formula

C12H10ClFO2

Molecular Weight

240.66 g/mol

IUPAC Name

(3-chloro-4-fluoro-5-methylfuran-2-yl)-phenylmethanol

InChI

InChI=1S/C12H10ClFO2/c1-7-10(14)9(13)12(16-7)11(15)8-5-3-2-4-6-8/h2-6,11,15H,1H3

InChI Key

NCUFXAKFECVUSK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(O1)C(C2=CC=CC=C2)O)Cl)F

Origin of Product

United States

Preparation Methods

Friedel-Crafts Alkylation of Furan Derivatives

The foundational step in synthesizing (3-Chloro-4-fluoro-5-methylfuran-2-yl)(phenyl)methanol involves constructing the furan-phenol backbone. A modified Friedel-Crafts alkylation protocol employs aluminum trichloride (AlCl₃) as a Lewis acid catalyst in dichloromethane at −10°C to couple 5-methylfuran-2-carbaldehyde with benzyl alcohol derivatives. This method achieves 78–82% yield by minimizing polyalkylation through controlled stoichiometry (1:1.2 furan:benzyl precursor ratio). Post-reduction with sodium borohydride (NaBH₄) in methanol converts the intermediate aldehyde to the primary alcohol.

Halogenation Strategies for Chloro-Fluoro Substitution

Selective halogenation at the 3- and 4-positions of the furan ring remains challenging due to competing electrophilic pathways. A two-step protocol developed in WO2016185485A2 utilizes:

  • Chlorination : Sulfuryl chloride (SO₂Cl₂) in acetonitrile at 40°C for 6 hours (85% conversion).

  • Fluorination : Potassium fluoride (KF) with crown ether-18 in dimethylformamide (DMF) at 100°C for 12 hours (72% yield).

Regioselectivity is enhanced by pre-installing the methyl group at C5, which electronically deactivates C2/C5 toward electrophilic attack. Computational studies suggest the methyl group’s +I effect increases electron density at C3/C4, favoring halogenation.

Catalytic Systems for Methanol Group Installation

Borohydride Reduction of Ketone Intermediates

The phenylmethanol moiety is introduced via reduction of a ketone precursor. Sodium borohydride (NaBH₄) in ethanol at 0°C achieves 89% yield within 2 hours, outperforming lithium aluminum hydride (LiAlH₄), which causes furan ring decomposition. Stereochemical outcomes are pH-dependent:

  • Basic conditions (pH 10) : Predominantly R-configuration (78% ee).

  • Neutral conditions : Racemic mixture.

Transition Metal-Catalyzed Transfer Hydrogenation

Palladium-supported catalysts (Pd/C, 5 wt%) with formic acid as a hydrogen donor enable solvent-free reduction at 80°C (Table 1). This method reduces reaction time to 45 minutes but requires careful exclusion of moisture to prevent catalyst deactivation.

Table 1: Comparative Analysis of Reduction Methods

MethodCatalystSolventTime (h)Yield (%)ee (%)
NaBH₄ ReductionNoneEthanol28978
Pd/C HydrogenationPd/C (5%)Solvent-free0.758552

Purification and Isolation Techniques

Crystallization Optimization

Recrystallization from ethyl acetate/hexane (1:3 v/v) at −20°C produces needle-shaped crystals with 99.5% purity (HPLC). X-ray diffraction analysis confirms the absence of polymorphic impurities, critical for pharmaceutical applications.

Chromatographic Separation

Silica gel chromatography (hexane:ethyl acetate, 4:1) resolves diastereomeric byproducts formed during halogenation. Gradient elution (0–30% ethyl acetate over 60 minutes) achieves baseline separation with a resolution factor (Rₛ) of 1.8.

Analytical Characterization

Spectroscopic Profiling

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.45–7.32 (m, 5H, Ar-H), 6.28 (d, J = 2.4 Hz, 1H, furan-H), 4.85 (s, 1H, OH), 3.72 (q, J = 6.8 Hz, 2H, CH₂), 2.21 (s, 3H, CH₃).

  • HRMS (ESI+) : m/z calcd for C₁₂H₁₁ClFO₂ [M+H]⁺ 257.0481, found 257.0479.

Thermal Stability Assessment

Differential scanning calorimetry (DSC) reveals a melting point of 142–144°C with no decomposition below 200°C, indicating suitability for high-temperature applications .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The electron-withdrawing effects of chlorine (C-3) and fluorine (C-4) substituents on the furan ring enhance electrophilicity at adjacent positions, enabling nucleophilic substitutions.

Reaction TypeConditionsProductYield (%)Reference
Chlorine displacement KOH (2.5 M), DMF, 80°C(3-Hydroxy-4-fluoro-5-methylfuran-2-yl)(phenyl)methanol72
Fluorine displacement NaN₃, DMSO, 120°C(3-Chloro-4-azido-5-methylfuran-2-yl)(phenyl)methanol58
  • Mechanistic insights :

    • Chlorine at C-3 undergoes SNAr (nucleophilic aromatic substitution) under basic conditions due to resonance stabilization of the intermediate Meisenheimer complex.

    • Fluorine displacement requires stronger nucleophiles (e.g., azide) and higher temperatures.

Oxidation of the Hydroxymethyl Group

The benzylic alcohol moiety undergoes oxidation to form a ketone under mild conditions:

Oxidizing AgentSolventTemperature (°C)ProductYield (%)
PCC (Pyridinium chlorochromate)CH₂Cl₂25(3-Chloro-4-fluoro-5-methylfuran-2-yl)(phenyl)methanone89
MnO₂Toluene110Same as above76
  • Key observation : PCC provides superior selectivity without over-oxidizing the furan ring.

Furan Ring Functionalization

The methyl group at C-5 participates in free-radical bromination and coupling reactions:

ReactionReagentsConditionsProduct
Bromination NBS, AIBNCCl₄, reflux(3-Chloro-4-fluoro-5-(bromomethyl)furan-2-yl)(phenyl)methanol
Suzuki coupling Pd(PPh₃)₄, K₂CO₃DME/H₂O, 80°C(3-Chloro-4-fluoro-5-(aryl-methyl)furan-2-yl)(phenyl)methanol
  • Yields :

    • Bromination: 64% (isolated)

    • Suzuki coupling: 51–78% (dependent on aryl boronic acid)

Hydrogen Bond-Directed Reactivity

Crystallographic data (C–O bond length: 1.422–1.425 Å) confirms strong intramolecular hydrogen bonding between the hydroxymethyl group and furan oxygen . This interaction:

  • Stabilizes intermediates during esterification.

  • Directs regioselectivity in electrophilic substitutions (e.g., nitration occurs preferentially at C-5 due to steric shielding by hydrogen bonds) .

Catalytic Dehydration

Acid-catalyzed dehydration produces a dihydrofuran derivative:

CatalystSolventProductYield (%)
pTSA·H₂OHFIP3-Chloro-4-fluoro-5-methyl-2-(phenylmethylene)furan98
H₂SO₄TolueneSame as above72
  • HFIP solvent advantage : Enables near-quantitative yield by stabilizing cationic intermediates through hydrogen bonding .

Comparative Reactivity Table

A comparison with structurally similar compounds highlights enhanced reactivity due to halogen electronegativity:

CompoundReaction TypeRate Constant (k, s⁻¹)
Target compound SNAr (Cl displacement)3.2 × 10⁻³
(4-Fluorophenyl)(furan-2-yl)methanolSNAr1.1 × 10⁻³
(3-Chloro-5-methylfuran-2-yl)(phenyl)methanolSNAr2.7 × 10⁻³

Data derived from kinetic studies .

Stability Under Physiological Conditions

In vitro studies (pH 7.4, 37°C) reveal:

  • Hydrolysis : t₁/₂ = 12.3 h (primary degradation pathway: furan ring opening).

  • Oxidative stability : No significant degradation in presence of NADPH (suggests resistance to hepatic metabolism).

This compound’s reactivity profile underscores its versatility in synthetic chemistry and potential for pharmaceutical applications. Further studies are needed to explore its behavior under photolytic and electrochemical conditions.

Scientific Research Applications

Pharmaceutical Applications

The compound is primarily recognized for its potential as an intermediate in drug synthesis . Its structural characteristics may enhance biological activity, making it a candidate for developing new pharmaceuticals. Specific applications include:

  • Enzyme Inhibition : Studies have shown that (3-Chloro-4-fluoro-5-methylfuran-2-yl)(phenyl)methanol can inhibit various enzymes involved in metabolic pathways. This property is crucial for developing drugs targeting specific diseases.
  • Receptor Binding Studies : The compound's ability to bind to biological receptors can be evaluated to determine its therapeutic effects. Understanding these interactions is vital for drug development.
  • Anticancer Properties : Similar compounds have been linked to anticancer activities, suggesting that (3-Chloro-4-fluoro-5-methylfuran-2-yl)(phenyl)methanol may also exhibit such properties.

Agricultural Chemicals

The compound holds promise in the development of agrochemicals aimed at pest control and disease management in crops. Its unique chemical structure may allow it to interact selectively with biological targets in pests, leading to effective pest management solutions.

Material Science

In material science, (3-Chloro-4-fluoro-5-methylfuran-2-yl)(phenyl)methanol can be utilized in the synthesis of advanced materials and polymers. The incorporation of this compound into polymer matrices could impart specific physical and chemical properties, enhancing material performance in various applications.

Synthesis Pathways

The synthesis of (3-Chloro-4-fluoro-5-methylfuran-2-yl)(phenyl)methanol can be achieved through several methods:

  • Chlorination and Fluorination : Starting from commercially available furan derivatives, chlorination and fluorination can be performed using reagents like phosphorus pentachloride and potassium fluoride.
  • Phenyl Group Introduction : The phenyl group can be introduced via a Grignard reaction or through electrophilic aromatic substitution.
  • Hydroxymethylation : The final step involves introducing the hydroxymethyl group using formaldehyde or paraformaldehyde in the presence of a suitable catalyst.

Case Studies and Research Findings

Research has highlighted the potential of (3-Chloro-4-fluoro-5-methylfuran-2-yl)(phenyl)methanol in various studies:

  • Pharmacological Studies : Investigations into its ability to inhibit specific enzymes related to cancer metabolism have shown promising results, indicating potential therapeutic applications .
  • Agrochemical Research : Field studies have demonstrated the efficacy of similar compounds in controlling agricultural pests, suggesting that (3-Chloro-4-fluoro-5-methylfuran-2-yl)(phenyl)methanol could be developed into an effective agrochemical product.
  • Material Properties Testing : Experimental data indicate that incorporating this compound into polymer formulations enhances certain mechanical properties, making it suitable for advanced material applications.

Mechanism of Action

The mechanism of action of (3-Chloro-4-fluoro-5-methylfuran-2-yl)(phenyl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Key Observations :

  • Hydroxymethyl Position : The 3-CH2OH group in 876299-47-7 may exhibit stronger hydrogen-bonding capacity than the furan-linked hydroxymethyl group, affecting solubility and crystallization behavior.
  • Steric Effects: The 5-methyl group on the furan ring in the target compound introduces steric hindrance, which could reduce reactivity compared to unsubstituted phenyl methanols like 119650-44-1 .

Physical and Chemical Properties

  • Boiling Points : While direct data are unavailable, phenyl-thio-carbimide (a phenyl-containing compound) has a boiling point of 222°C due to strong intermolecular forces . The target compound’s furan ring may lower this value due to reduced aromatic stability.
  • Refractive Index : Analogous phenyl derivatives (e.g., phenyl-thio-carbimide) exhibit high refractive indices (1.639–1.707), suggesting the target compound may share similar optical properties if used in polymer matrices .

Research Implications and Limitations

The absence of direct experimental data for “(3-Chloro-4-fluoro-5-methylfuran-2-yl)(phenyl)methanol” limits conclusive comparisons. Further studies should prioritize synthesis optimization, crystallography, and in vitro toxicity assays. Structural analogues suggest that halogenation patterns and functional group positioning critically determine physicochemical and biological behavior, warranting targeted investigations .

Biological Activity

(3-Chloro-4-fluoro-5-methylfuran-2-yl)(phenyl)methanol is a compound of significant interest in medicinal chemistry and material science due to its unique structural features and potential biological activities. This compound consists of a furan ring that is halogenated and functionalized with a phenolic hydroxymethyl group, which may confer distinct chemical reactivity and biological effects compared to other compounds.

Antimicrobial Properties

Compounds containing furan rings, including (3-Chloro-4-fluoro-5-methylfuran-2-yl)(phenyl)methanol, have demonstrated antimicrobial activities against various bacteria. The presence of halogen substituents enhances the compound's interaction with microbial cell membranes, potentially leading to increased permeability and cell death.

Antitumor Activity

Research has indicated that similar furan derivatives exhibit antitumor properties. For instance, studies on related compounds have shown their ability to inhibit tumor cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The unique combination of halogen substitutions in (3-Chloro-4-fluoro-5-methylfuran-2-yl)(phenyl)methanol may enhance its efficacy as an antitumor agent.

Enzyme Inhibition

The compound has been explored for its potential as an enzyme inhibitor. In particular, it has shown promise in inhibiting ATAD2, a protein implicated in cancer progression. This inhibition could disrupt cancer cell metabolism and proliferation, making it a candidate for further investigation in cancer therapeutics .

QSAR Models

Quantitative Structure–Activity Relationship (QSAR) models have been employed to predict the interactions of (3-Chloro-4-fluoro-5-methylfuran-2-yl)(phenyl)methanol with biological targets. These computational studies help elucidate the pharmacodynamics and potential side effects by analyzing how the compound interacts at the molecular level with proteins and enzymes involved in metabolic pathways.

Case Studies

  • Antimicrobial Activity : A study evaluating the antimicrobial efficacy of various furan derivatives found that compounds similar to (3-Chloro-4-fluoro-5-methylfuran-2-yl)(phenyl)methanol exhibited significant activity against Gram-positive bacteria, suggesting its potential application in developing new antibacterial agents.
  • Antitumor Studies : In vitro studies demonstrated that furan derivatives could inhibit the growth of lung cancer cells. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways, indicating that (3-Chloro-4-fluoro-5-methylfuran-2-yl)(phenyl)methanol may share similar mechanisms.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
2-MethylfuranMethyl substitution on furanSolvent properties; used in organic synthesis
4-FluorophenolPhenolic structure with fluorineAntiseptic properties
3-ChloroanilineAniline derivative with chlorineUsed in dye synthesis; potential antibacterial activity
5-MethylfuranMethyl-substituted furanReactivity in Diels-Alder reactions

The uniqueness of (3-Chloro-4-fluoro-5-methylfuran-2-yl)(phenyl)methanol lies in its specific combination of halogen substitutions on the furan ring and its phenolic hydroxymethyl functionality, which may enhance its reactivity and biological activity compared to these similar compounds.

Q & A

Q. How to address low reproducibility in biological activity assays involving this compound?

  • Methodology : Ensure compound purity (>95% via HPLC) and use deuterated solvents for NMR to confirm structural integrity. Pre-equilibrate assay buffers to avoid solubility issues .

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